Physicochemical Properties and Synthetic Applications of Methyl 5,5,5-trifluoro-4-oxopentanoate: A Technical Guide
Physicochemical Properties and Synthetic Applications of Methyl 5,5,5-trifluoro-4-oxopentanoate: A Technical Guide
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules is a proven tactic to modulate lipophilicity, enhance metabolic stability, and dictate target selectivity. Methyl 5,5,5-trifluoro-4-oxopentanoate (CAS: 22581-31-3) serves as a premier fluorinated aliphatic building block. Featuring a highly electrophilic trifluoromethyl ketone paired with a versatile methyl ester, this bifunctional reagent is instrumental in the synthesis of complex heterocycles, including selective cyclooxygenase-2 (COX-2) inhibitors and novel γ-lactam annulated oxazacycles.
This whitepaper dissects the physicochemical profile of Methyl 5,5,5-trifluoro-4-oxopentanoate and provides field-proven, self-validating synthetic protocols for its application in advanced drug development.
Physicochemical Profiling
Understanding the physical and chemical behavior of Methyl 5,5,5-trifluoro-4-oxopentanoate is critical for optimizing reaction conditions. The strong electron-withdrawing nature of the −CF3 group significantly increases the electrophilicity of the adjacent C4-carbonyl carbon, making it highly susceptible to nucleophilic attack by hydrazines, amines, and enolates.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | Methyl 5,5,5-trifluoro-4-oxopentanoate |
| CAS Number | 22581-31-3[1] |
| Molecular Formula | C6H7F3O3 |
| Molecular Weight | 184.11 g/mol [1] |
| Appearance | Clear, colorless to pale yellow liquid |
| Density | ~1.3 - 1.4 g/cm³ (Typical for fluorinated keto-esters) |
| Electrophilicity | High (C4 carbonyl is activated by the −CF3 inductive effect) |
| Solubility Profile | Miscible in DCM, THF, DMF, and Alcohols; Insoluble in H2O |
| Storage Conditions | Inert atmosphere (Argon/ N2 ), 2-8 °C, protect from moisture[2] |
Mechanistic Causality: The "Fluorine Effect" in Drug Design
The utility of Methyl 5,5,5-trifluoro-4-oxopentanoate is best exemplified by its role in remodeling the pharmacological profile of classical NSAIDs. Indomethacin, a potent but non-selective COX-1/COX-2 inhibitor, relies on a 2'-methyl group on its indole core. By utilizing Methyl 5,5,5-trifluoro-4-oxopentanoate in the foundational Fischer indole synthesis, researchers can replace this methyl group with a trifluoromethyl group, yielding CF3 -Indomethacin .
The Causality of Selectivity: Why does this substitution matter? The −CF3 group is sterically bulkier and more lipophilic than a −CH3 group. When CF3 -Indomethacin enters the COX-2 enzyme, the −CF3 moiety perfectly inserts into a small, hydrophobic side pocket formed by residues Ala-527, Val-349, Ser-530, and Leu-531. Conversely, the COX-1 enzyme possesses a more restricted binding channel. The bulky −CF3 group causes a severe steric clash in COX-1, completely abolishing binding. This rational design shifts the molecule from a gastrointestinal-toxic non-selective inhibitor to a highly selective COX-2 inhibitor ( IC50=267 nM for COX-2 vs >100 µM for COX-1)[3][4].
Binding logic of CF3-Indomethacin demonstrating COX-2 selectivity via hydrophobic pocket insertion.
Experimental Workflow 1: Synthesis of CF3 -Indomethacin
To synthesize the CF3 analogue of indomethacin, Methyl 5,5,5-trifluoro-4-oxopentanoate is reacted with p-methoxyphenylhydrazine. The following protocol is engineered for high yield and incorporates self-validating checkpoints to ensure structural integrity[4][5].
Step 1: Fischer Indole Cyclization
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Reagent Assembly: Dissolve 1.0 eq of p-methoxyphenylhydrazine hydrochloride and 1.1 eq of Methyl 5,5,5-trifluoro-4-oxopentanoate in glacial acetic acid.
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Causality of Solvent: Glacial acetic acid acts as both the solvent and the acid catalyst required to drive the formation of the hydrazone and the subsequent [3,3]-sigmatropic rearrangement. The electron-withdrawing −CF3 group slows the enolization step; thus, heating to 80 °C for 12 hours is required.
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Self-Validation Checkpoint: Do not proceed based on time alone. Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete only when the intermediate hydrazone mass ( M+H ) is entirely replaced by the cyclized indole mass ( M−NH3 ).
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Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO3 , and extract with Ethyl Acetate (EtOAc). Purify via silica gel chromatography to isolate the trifluoromethylated indole core.
Step 2: N-Acylation
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Deprotonation: Dissolve the indole intermediate in anhydrous DMF. Cool to 0 °C and add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).
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Causality of Temperature: Maintaining 0 °C prevents unwanted side reactions and degradation of the indole core during deprotonation.
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Acylation: Dropwise add 1.2 eq of p-chlorobenzoyl chloride. Allow the reaction to warm to room temperature over 4 hours.
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Self-Validation Checkpoint: Quench a micro-aliquot with water and run a TLC (Hexanes:EtOAc 3:1). The highly fluorescent starting material spot under UV (254 nm) must shift to a higher Rf value, indicating successful N-acylation.
Step 3: Ester Saponification
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Hydrolysis: Dissolve the N-acylated ester in a 3:1 mixture of THF: H2O . Add 2.0 eq of Lithium Hydroxide (LiOH).
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Causality of Reagent: LiOH is explicitly chosen over NaOH or KOH. The mild basicity of LiOH selectively hydrolyzes the methyl ester without cleaving the newly formed, base-sensitive N-acyl bond.
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Workup: Acidify to pH 3 using 1M HCl to precipitate the final CF3 -Indomethacin free acid. Filter and dry under high vacuum.
Synthetic workflow for CF3-Indomethacin utilizing Methyl 5,5,5-trifluoro-4-oxopentanoate.
Experimental Workflow 2: Multicomponent Domino Cyclization
Beyond indoles, Methyl 5,5,5-trifluoro-4-oxopentanoate is highly effective in synthesizing fluorine-containing tetrahydropyrrolo[2,1-b]oxazol-5-ones via a modified Meyers' lactamization[6]. These γ-lactam annulated oxazacycles are privileged scaffolds for developing anticonvulsant and nootropic agents.
Protocol: Synthesis of Fluorinated γ-Lactams
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Condensation: In a flame-dried round-bottom flask, combine 1.0 eq of Methyl 5,5,5-trifluoro-4-oxopentanoate and 1.0 eq of a chiral amino alcohol (e.g., (R)-phenylalaninol) in anhydrous 1,4-dioxane.
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Causality of Solvent & Reactivity: 1,4-dioxane is selected to maintain solubility of all intermediates during the domino sequence. The extreme electrophilicity of the C4 carbonyl (driven by the −CF3 group) ensures rapid, spontaneous imine/enamine formation without the need for harsh Lewis acids.
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Cyclization: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) and attach a Dean-Stark trap. Reflux the mixture to drive off water and methanol, forcing the domino cyclization (lactamization followed by oxazolidine ring closure).
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Self-Validation Checkpoint: Monitor the reaction via 19F NMR. The disappearance of the starting material's −CF3 singlet and the emergence of a new, distinct −CF3 singlet (typically shifted upfield due to the transition from sp2 ketone adjacency to an sp3 stereocenter) confirms successful bicyclic ring formation.
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Purification: Quench with saturated NaHCO3 , extract with DCM, and purify via recrystallization from an ethanol/water gradient to yield stereopure fluorinated γ-lactams.
Conclusion
Methyl 5,5,5-trifluoro-4-oxopentanoate is far more than a simple reagent; it is a structural programming tool for medicinal chemists. By leveraging the intense inductive effects and steric parameters of its trifluoromethyl group, scientists can predictably alter metabolic pathways, force highly specific enzyme-pocket interactions (as seen in COX-2 selectivity), and drive complex multicomponent domino cyclizations. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis and maximizes the translational potential of the resulting fluorinated compounds.
References
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Blobaum AL, Uddin MJ, Felts AS, Crews BC, Rouzer CA, Marnett LJ. "The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor." ACS Medicinal Chemistry Letters. 2013;4(5):486-490. Available at:[Link]
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"Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles." Molecules. 2023;28(4):1890. Available at:[Link]
Sources
- 1. 22581-31-3|Methyl 5,5,5-trifluoro-4-oxopentanoate|BLDPharm [bldpharm.com]
- 2. 684-76-4|5,5,5-Trifluoro-4-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 3. 5,5,5-三氟-4-氧戊酸 - CAS号 684-76-4 - 摩熵化学 [molaid.com]
- 4. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanderbilt University School of Medicine [wag.app.vanderbilt.edu]
- 6. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]
